2-Benzylphenol
Description
Historical Perspectives in Phenolic Compound Research
The journey into phenolic compounds is a story of scientific innovation that began with the rise of the electrical industry and the corresponding need for effective insulating materials. atlasfibre.com Early efforts in the late 19th and early 20th centuries sought replacements for natural materials like shellac, wood, and glass. atlasfibre.com A pivotal moment in this history was the work of Dr. Leo Baekeland in the early 1900s. His experiments to control the reaction between phenol (B47542) and formaldehyde (B43269) led to the creation of Bakelite, the world's first synthetic thermoset polymer. atlasfibre.comresearchgate.net This discovery marked the dawn of the age of plastics and established phenolic resins as a cornerstone of modern materials science. researchgate.net
The commercialization of Bakelite in 1910 sparked a wave of innovation. atlasfibre.comresearchgate.net Phenolic laminates reinforced with paper or cotton fabric were developed for a multitude of applications, from quiet-running industrial gears to decorative surfaces. atlasfibre.com The unique properties of these materials—strength, moisture resistance, and electrical insulation—fueled the growth of new technologies and industries. atlasfibre.com During World War II, phenolic compounds played a critical role, being used in everything from aircraft propellers to the liners for infantry helmets. atlasfibre.com
In parallel with these industrial developments, the study of naturally occurring phenolic compounds has a long history. These substances are ubiquitous in plants, where they perform essential functions and contribute to the color, taste, and technological properties of plant-based products. nih.govresearchgate.net Initial research focused on the analytical characterization of a wide array of complex structures and their biosynthetic pathways. nih.govresearchgate.net This foundational work in phytochemistry has evolved with the advent of molecular biology and genomics, providing deeper insights into the synthesis and function of these vital natural products. nih.gov
Significance within Contemporary Organic Chemistry and Material Sciences
In modern synthetic organic chemistry, 2-Benzylphenol serves as a valuable starting reagent and building block. scbt.com Its chemical structure allows for further functionalization, making it an important intermediate in the synthesis of more complex molecules. It has been specifically utilized as a starting material for the synthesis of 2-benzylacetate and for the creation of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reactivity of its hydroxyl group and aromatic rings makes it a versatile substrate for various organic reactions.
The broader class of benzylphenols is relevant in the context of Friedel-Crafts reactions, a fundamental process in organic synthesis used for the alkylation of aromatic compounds. researchgate.net Research into the catalytic alkylation of phenol with benzyl (B1604629) alcohol, for instance, is a key method for producing this compound and its isomers. researchgate.net Furthermore, this compound is recognized as a metabolite of diphenylmethane (B89790). nih.gov While direct, large-scale applications in material science are not as prominent as for simple phenol, its structure suggests potential as a monomer for specialty polymers or as a modifying agent in existing resin systems to impart specific properties.
Structural Framework and Nomenclature of this compound
This compound is an organic aromatic compound featuring a phenol ring substituted with a benzyl group at the ortho (position 2) position. Its chemical formula is C₁₃H₁₂O. chemsynthesis.commatrix-fine-chemicals.comdrugfuture.com
The compound is known by several synonyms, which are often found in chemical literature and databases. These include:
2-Hydroxydiphenylmethane scbt.comsigmaaldrich.commatrix-fine-chemicals.comtcichemicals.com
α-Phenyl-o-cresol sigmaaldrich.comsigmaaldrich.comtcichemicals.comnist.gov
o-Benzylphenol nih.govdrugfuture.comchemicalbook.comchemspider.com
2-(Phenylmethyl)phenol drugfuture.comnist.govchemicalbook.com
The preferred IUPAC name for this compound is this compound. nih.govmatrix-fine-chemicals.comchemspider.com Below is a table summarizing its key identifiers and physicochemical properties.
Current Research Trends and Emerging Areas for this compound
Current research involving this compound is largely centered on its synthesis and application as a chemical intermediate. A significant trend involves the development of more efficient and selective catalytic systems for its production. For example, studies have explored the use of catalysts like niobium phosphate (B84403) (NbOPO₄) for the benzylation of phenol, which yields this compound alongside other isomers. researchgate.net Such research aims to improve reaction yields and selectivity, which are crucial for industrial chemical processes. researchgate.net
The established use of this compound as a precursor in the synthesis of specialized chemical structures, such as substituted chromones, continues to be a relevant area of its application in organic chemistry. sigmaaldrich.comsigmaaldrich.com These applications highlight its role as a foundational molecule for building more complex, potentially bioactive compounds.
Emerging areas for research may leverage the fundamental phenolic structure of the molecule. The broad family of phenolic compounds is extensively studied for a variety of potential benefits, including antioxidant and anti-inflammatory properties. nih.gov While specific research into these areas for this compound itself is not yet prominent, its structural similarity to other biologically active phenols suggests that it and its derivatives could become targets for future investigation in medicinal chemistry and life sciences. The exploration of novel polymers derived from this compound could also be a future avenue in material science, potentially yielding materials with unique thermal or mechanical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGNVWZXRKJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067428 | |
| Record name | Phenol, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or crystals; mp = 20.2-20.9 deg C; [Merck Index] Light brown crystalline solid; mp = 50-54 deg C; [Alfa Aesar MSDS] | |
| Record name | o-Benzylphenol | |
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CAS No. |
28994-41-4, 1322-51-6 | |
| Record name | 2-Benzylphenol | |
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| Record name | Benzylphenol | |
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| Record name | o-Benzylphenol | |
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| Record name | Phenol, 2-(phenylmethyl)- | |
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| Record name | Phenol, 2-(phenylmethyl)- | |
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| Record name | 2-benzylphenol | |
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| Record name | Benzylphenol | |
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| Record name | O-BENZYLPHENOL | |
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Advanced Synthetic Methodologies for 2 Benzylphenol
Regioselective Synthesis of 2-Benzylphenol
Achieving high regioselectivity is paramount in the synthesis of this compound to minimize the formation of undesirable para and meta isomers. Various strategies have been developed to direct the benzylation predominantly to the ortho position relative to the hydroxyl group.
Friedel-Crafts Alkylation and Related Reactions with Phenol (B47542) and Benzylating Agents
Friedel-Crafts alkylation is a foundational method for introducing alkyl groups onto aromatic rings. For this compound synthesis, this typically involves the reaction of phenol with benzylating agents in the presence of a catalyst. Common benzylating agents include benzyl (B1604629) chloride, benzyl alcohol, or dibenzyl ether. nih.govfishersci.at
Lewis acid catalysts, such as aluminum chloride (AlCl₃), are frequently employed in Friedel-Crafts alkylation. nih.govwikidata.org The reaction conditions, including temperature (typically 80–120°C) and solvent selection (e.g., dichloromethane (B109758) or toluene), are critical for optimizing the yield and regioselectivity. nih.gov Post-synthesis purification, often via column chromatography or recrystallization, is used to improve product purity. nih.gov
Zeolite-catalyzed benzylation represents a significant advancement in achieving regioselectivity. Faujasite-type zeolites, such as NaY or HY, function as solid acid catalysts. Their microporous structure plays a crucial role in directing the benzylation to the ortho position, thereby minimizing the formation of para-substituted byproducts. nih.gov Typical parameters for zeolite-catalyzed reactions include temperatures between 160–180°C and reaction times of 4–8 hours, with reported yields of 85–95% for analogous syntheses. nih.gov Higher excesses of phenol relative to the benzylating agent can further favor ortho-selectivity. nih.gov
Another approach involves the vapor phase reaction of phenol and benzyl alcohol over an activated alumina (B75360) catalyst at temperatures ranging from 225-450°C, which can yield predominantly ortho-benzylphenol. fishersci.at Historically, this compound, along with 2,4-dibenzyl and 2,6-dibenzyl phenols, has also been prepared by heating phenol with sodium hydroxide (B78521) in toluene, followed by reaction with benzyl chloride. fishersci.at
The regioselectivity in these reactions is influenced by factors such as catalytic efficiency, solvent polarity, and the steric effects of substituents present on the phenol or benzylating agent. nih.gov
Table 1: Representative Conditions and Outcomes for Friedel-Crafts Benzylation (or analogous reactions)
| Benzylating Agent | Catalyst / Conditions | Temperature | Yield (for analogous products) | Selectivity (for analogous products) | Reference |
| Benzyl chloride | Lewis acid (e.g., AlCl₃) | 80–120°C | Optimized yields | Controlled by conditions | nih.gov |
| Benzyl alcohol | Activated alumina (vapor phase) | 225–450°C | High yield | Ortho-benzylphenol as main product | fishersci.at |
| Benzyl chloride | Zeolite (faujasite-type, e.g., NaY or HY) | 160–180°C | 85–95% (extrapolated) | Directed to ortho position | nih.gov |
| Benzyl chloride | NaOH in toluene | Elevated temperatures | Not specified | 2-benzyl, 2,4-dibenzyl, 2,6-dibenzyl | fishersci.at |
Palladium-Catalyzed Coupling Reactions in this compound Synthesis
While palladium catalysis is widely utilized in C-C bond formation, direct palladium-catalyzed coupling reactions specifically for the synthesis of this compound from simple phenol and benzyl precursors are not extensively detailed in the provided search results. Palladium catalysts are known for their role in cross-coupling reactions to form diarylmethane derivatives, such as the PdCl₂ catalyzed cross-coupling of benzyl chlorides with aryl boronic acids in aqueous media. fishersci.ca However, the literature primarily describes palladium catalysts in the context of deprotection of benzyl phenol ethers thegoodscentscompany.com or in reactions where this compound derivatives are obtained as byproducts or through alternative pathways, such as the oxidative coupling of 2-cyclohexenones with amines which can partially yield this compound. fishersci.cafishersci.no Further research may explore more direct palladium-catalyzed routes for the regioselective synthesis of this compound.
Rearrangement Reactions Leading to this compound
Rearrangement reactions offer an alternative pathway to synthesize this compound, particularly through the transformation of benzyl aryl ethers. A notable method involves the polyphosphoric acid (PPA)-catalyzed rearrangement of benzyl aryl ether. wikipedia.orgfishersci.ptfishersci.fi This reaction is influenced by the electronic nature of substituents on both the phenolic and benzyl moieties. Electron-donating groups (EDG) on the phenolic moiety positively impact the rearrangement activity, while electron-withdrawing groups (EWG) tend to decelerate it. wikipedia.org The regioselectivity of these rearrangements typically adheres to the substitution directing rules of the aromatic ring. wikipedia.orgfishersci.pt
For instance, studies have reported the synthesis of various substituted benzyl phenols through this PPA-catalyzed rearrangement, with reaction temperatures and times varying to optimize yields. For 2-benzyl-6-methyl-phenol, a yield of 60% was achieved at 15°C over 15 hours. For 2-benzyl-3-methoxy-phenol, a 20% yield was obtained at 50°C over 22 hours, while its isomer, 3-methoxy-6-benzyl-phenol, yielded 35% under the same conditions. wikipedia.org A metal-free intramolecular rearrangement of benzyl phenyl ethers catalyzed by nitrosonium salt has also been reported. wikipedia.org
Table 2: Examples of Benzyl Aryl Ether Rearrangement to Benzylphenols
| Starting Material (Benzyl Aryl Ether Derivative) | Catalyst | Temperature | Time | Product (Benzylphenol Derivative) | Yield | Reference |
| Benzyl 2-methylphenyl ether | Polyphosphoric acid (PPA) | 15°C | 15 h | 2-Benzyl-6-methyl-phenol | 60% | wikipedia.org |
| Benzyl 3-methoxyphenyl (B12655295) ether | Polyphosphoric acid (PPA) | 50°C | 22 h | 2-Benzyl-3-methoxy-phenol | 20% | wikipedia.org |
| Benzyl 3-methoxyphenyl ether | Polyphosphoric acid (PPA) | 50°C | 22 h | 3-Methoxy-6-benzyl-phenol | 35% | wikipedia.org |
| Benzyl 2-methoxy-4-nitrophenyl ether | Polyphosphoric acid (PPA) | 70°C | 10 h | 2-Methoxy-4-nitro-6-benzyl-phenol | 20% | wikipedia.org |
Condensation Reactions for this compound Formation
Condensation reactions can also contribute to the formation of this compound. One such instance involves the acidolysis of benzyl phenyl ether, where a benzyl carbocation, formed through protonation, reacts with the resonance structures of phenol, primarily at the ortho position, to yield this compound (and less frequently, 4-benzylphenol). fishersci.at This nucleophilic substitution is considered a condensation reaction in this context. fishersci.at
Furthermore, certain condensation pathways involving (E)-2-arylidene-3-cyclohexenones and primary amines, which typically lead to 2-benzyl N-substituted anilines via imine condensation–isoaromatization, have been observed to yield this compound derivatives under specific conditions. fishersci.cafishersci.nofishersci.atthegoodscentscompany.com For example, when using a 3-nitro-substituted (E)-2-methylene-3-cyclohexenone, this compound 5f was partially obtained in 43% yield alongside the aniline (B41778) product. fishersci.nofishersci.at In cases with a para-cyano substituted 3-cyclohexenone, the corresponding this compound 5o was exclusively isolated, likely due to enhanced acidity of the cyclohexanone (B45756) intermediate. fishersci.nofishersci.at
C-H Oxidation/Conjugate Addition/Cyclization Cascade Reactions
While cascade reactions involving C-H oxidation, conjugate addition, and cyclization are powerful tools in organic synthesis, the available literature primarily describes these cascade reactions using this compound (or 2-alkyl phenols) as a starting material to synthesize more complex structures, rather than producing this compound itself.
For instance, this compound derivatives can undergo C-H oxidation followed by an acid-catalyzed cyclization cascade with 5-(4H)oxazolones to form 3,4-dihydrocoumarin derivatives. mdpi.comwikipedia.orgresearchgate.net This one-pot strategy involves the in situ generation of an ortho-quinone methide intermediate from this compound using silver oxide (Ag₂O) as an oxidant, followed by ring closure facilitated by a Brønsted acid catalyst like p-toluenesulfonic acid. mdpi.comwikipedia.org These reactions typically achieve moderate to high yields (64–81%) with excellent diastereoselectivity (>20:1). mdpi.comwikipedia.org An enantioselective variant of this cascade, employing a bianaphthyl-modified squaramide organocatalyst, has also been developed for the synthesis of chiral 3,4-dihydrocoumarin derivatives from this compound derivatives, achieving up to 96% enantioselectivity. meiji.ac.jp
Another related cascade involves the electrochemical C-H oxidation/conjugate addition/cyclization sequences of 2-alkyl phenols with malononitrile, leading to 2-amino-4H-chromene derivatives. researchgate.net This method is considered environmentally benign as it avoids the use of stoichiometric external redox reagents. researchgate.net
Table 3: Cascade Reactions Utilizing this compound as a Starting Material
| Starting Material | Reagents / Conditions | Product Type | Yield (%) | Selectivity (Diastereo/Enantio) | Reference |
| This compound | Ag₂O, 5-(4H)oxazolone, p-toluenesulfonic acid (Brønsted acid) in chloroform | 3,4-Dihydrocoumarins | 64–81 | >20:1 diastereoselectivity | mdpi.comwikipedia.orgresearchgate.net |
| This compound | 5-(4H)oxazolone, bianaphthyl-modified squaramide organocatalyst | Chiral 3,4-Dihydrocoumarins | Moderate to high | Up to 96% enantioselectivity | meiji.ac.jp |
| 2-Alkyl phenols | Electrochemical C-H oxidation, malononitrile | 2-Amino-4H-chromenes | Not specified | Environmentally benign | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The development of sustainable and environmentally friendly synthetic methodologies for chemical compounds like this compound is an ongoing area of research. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.
Several approaches align with green chemistry principles in the context of this compound synthesis or related reactions:
Catalyst- and Additive-Free Condensation Reactions: The synthesis of this compound derivatives via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines can proceed under catalyst- and additive-free conditions. fishersci.cafishersci.nothegoodscentscompany.com This method offers advantages such as mild reaction conditions, no requirement for metal catalysts, and operational simplicity, contributing to a greener synthetic profile. fishersci.cafishersci.no
Electrochemical Methods: Electrochemical C-H oxidation/conjugate addition/cyclization sequences, although used to synthesize 2-amino-4H-chromene derivatives from 2-alkyl phenols (rather than this compound itself), exemplify a green approach by avoiding stoichiometric amounts of external redox reagents. researchgate.net This reduction in reagent consumption and waste generation is a key aspect of green chemistry.
Solid Acid Catalysis: The use of zeolites in Friedel-Crafts alkylation, as discussed in Section 2.1.1, represents a greener alternative to traditional homogeneous Lewis acid catalysts. Solid acid catalysts are typically easier to separate from the reaction mixture and can often be reused, reducing waste and improving process efficiency. nih.gov
Solvent Selection: While not always exclusively for this compound, green chemistry often emphasizes the use of non-toxic and biodegradable solvents. For instance, the synthesis of 2-phenyl benzoxazole (B165842) derivatives via condensation has been achieved using water:ethanol (B145695) mixtures as a dispersion medium with a magnetically separable nanocatalyst, demonstrating a commitment to less hazardous solvents. wikipedia.orgwikipedia.org Applying similar solvent strategies to this compound synthesis could enhance its green credentials.
Scale-Up Considerations and Industrial Synthesis Routes for this compound
The industrial synthesis of this compound necessitates processes that are efficient, selective, and amenable to large-scale production, prioritizing cost-effectiveness and high purity. Several routes have been developed to meet these demands.
One of the most well-documented industrial approaches for synthesizing ortho-benzylphenols, including this compound, involves zeolite-catalyzed benzylation . This method utilizes faujasite-type zeolites, such as NaY or HY, which act as solid acid catalysts . The reaction typically involves a phenol derivative, such as 3-chlorophenol, reacting with various benzylating agents, including benzyl chloride, benzyl alcohol, or dibenzyl ether, at elevated temperatures, generally ranging from 150°C to 200°C . The microporous structure of the zeolite catalyst plays a crucial role in directing the benzylation to the ortho position relative to the hydroxyl group, thereby minimizing the formation of undesirable para-substitution byproducts .
Key parameters for this process on an industrial scale include:
| Parameter | Range/Value | Source |
| Catalyst Loading | 5–20 wt% relative to phenol | |
| Temperature | 160–180°C (typical) | |
| Reaction Time | 4–8 hours (typical) | |
| Yield (extrapolated) | 85–95% |
The advantages of zeolite catalysis for industrial scale-up include the reusability of the catalyst and the elimination of the need for corrosive Lewis acids, which simplifies handling and reduces environmental impact . However, potential limitations such as pore size restrictions may necessitate tailored zeolite modifications for optimal performance .
Another significant industrial route involves the reaction of phenol with benzyl alcohol in the presence of activated alumina google.com. This process is designed to achieve high selectivity for o-benzylphenol, minimizing the formation of meta and para isomers google.com. The reaction is conducted in the liquid phase at elevated temperatures, typically between 125°C and 300°C, with preferred ranges of 150°C to 220°C, and particularly 150°C to 200°C google.comgoogle.com. The catalyst used is activated alumina, specifically α-alumina monohydrate google.com. The reaction time for liquid phase operation is generally within the range of 0.1 to 10 hours google.com. This method is considered an "improved process" due to its ability to produce substantially pure o-benzylphenol, a critical factor for industrial applications google.com.
A related method utilizes benzyl phenyl ether as a starting material , which is contacted with activated alumina in either liquid or vapor phase at temperatures ranging from 125°C to 450°C google.com. The addition of phenol to the reaction mixture can further enhance the process google.com.
Other reported industrial synthesis considerations and routes include:
Condensation of benzyl bromide and sodium phenate has been identified as a method for obtaining this compound echemi.com.
The benzyl rearrangement of benzyl aryl ether catalyzed by polyphosphoric acid (PPA) is a valuable method for synthesizing benzylated phenols, particularly when other methods like Friedel-Crafts reactions are less suitable due to the presence of the phenol group ccspublishing.org.cn.
Vapor phase benzylation of phenols with benzyl alcohol over basic metal oxide catalysts can be carried out at temperatures between 300°C and 600°C, or more specifically, 350°C to 450°C, yielding ortho benzylphenol google.com. This method emphasizes selectivity, defined as the ratio of all ortho benzyl products to total products google.com.
The potential for scale-up is also evident in the synthesis of related compounds, such as 2-benzyl N-substituted anilines, where catalyst- and additive-free conditions, mild reaction conditions, operational simplicity, and gram-scale preparation have been highlighted as advantages for industrial production beilstein-journals.org.
Purification Techniques for Synthesized this compound
Achieving high purity for this compound is essential for its various applications. Several purification techniques are employed, often in combination, to isolate and refine the synthesized compound.
One of the most common and effective methods for purifying this compound is a combination of vacuum distillation and recrystallization from ethanol (EtOH) chemicalbook.comchemdad.com. This compound is known to exist in two forms: a stable form with a melting point of approximately 52°C and an unstable form with a melting point of 21°C chemicalbook.comchemdad.com. This difference in melting points can be exploited during recrystallization.
Distillation in vacuo (vacuum distillation) is frequently used after the completion of the synthesis reaction google.comprepchem.com. This technique allows for the separation of this compound from higher-boiling components, unreacted starting materials, and byproducts at reduced pressures, thereby lowering the boiling point and preventing thermal degradation google.comprepchem.com. In some industrial processes, vacuum distillation can be performed directly on the reaction mixture without prior removal of the catalyst, streamlining the purification process google.comprepchem.com. Fractional distillation is also employed to recover the desired o-benzylphenol product from the organic product composition google.comgoogle.com.
For laboratory-scale purification or when higher purity is required, flash column chromatography is a valuable technique ccspublishing.org.cn. This method typically uses silica (B1680970) gel as the stationary phase and a solvent mixture, such as petroleum ether and ethyl acetate (B1210297), as the eluent, to separate this compound from impurities based on differences in polarity ccspublishing.org.cn.
Another reported purification method involves purification on alumina , using benzene-ether as the eluent for benzylated products oup.com. While this is for benzylated products in general, it suggests applicability for this compound.
The effectiveness of vacuum distillation for similar compounds further supports its utility for this compound. For instance, in the synthesis of 4-tert-butyl-2-(α-methylbenzyl) phenol (t-BAMBP), vacuum distillation at specific temperature (156-157°C) and pressure (400 Pa) conditions proved effective for separation and purification researchgate.net.
Chemical Reactivity and Transformation Pathways of 2 Benzylphenol
Electrophilic Aromatic Substitution Reactions on 2-Benzylphenol
Electrophilic Aromatic Substitution (EAS) reactions are characteristic of aromatic compounds, including phenols. The hydroxyl (-OH) group on the phenol (B47542) ring is a strong activating group and an ortho, para-director, meaning it increases the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack. Similarly, the benzyl (B1604629) (-CH2C6H5) group, while generally less activating than a hydroxyl group, is also an ortho, para-director.
In this compound, the presence of both a hydroxyl group and a benzyl group influences the regioselectivity of EAS. The hydroxyl group's activating and directing effects typically dominate. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the hydroxyl group, considering the existing benzyl substituent. Common EAS reactions that this compound can undergo include nitration, halogenation (e.g., bromination, chlorination), sulfonation, and Friedel-Crafts alkylation or acylation. The specific outcome and isomer distribution would depend on the reaction conditions and the relative directing strengths and steric hindrance of the two substituents.
Oxidation Reactions of this compound
Oxidation reactions represent a significant class of transformations for this compound, often proceeding through complex mechanisms and yielding various products, including quinones and coupled adducts.
Radical-Driven Oxidation Mechanisms
The oxidation of this compound can proceed via radical-driven mechanisms. Studies on the degradation of this compound by Ferrate(VI) (Fe(VI)) at pH 8.0 have shown that a single-electron coupling reaction is a primary degradation mechanism. The presence of a benzyl group in the benzene (B151609) ring can enhance the reactivity of phenolic compounds with Fe(VI). In addition to direct attack by Fe(VI), hydroxyl radicals (•OH) also contribute to the degradation of phenols, including this compound, as detected by electron paramagnetic resonance (EPR) spectra.
The thermochemistry of radical-driven chain oxidation of p-benzylphenol, a structural isomer, has been investigated, revealing the formation of various radical intermediates and products. For instance, the formation of benzophenone,4-ol (PubChem CID: 14347) is a thermochemically favorable outcome, potentially arising from the tautomerization or O-O bond dissociation of intermediates like PhC(O2•)HPhOH. The formation of PhC(O2H)HPhOH and PhC(OH)HPhOH via hydrogen atom transfer from p-benzylphenol is also thermochemically favorable under specific temperature conditions. The generation of the 2-benzylphenoxyl radical has also been observed in gas-phase reactions, leading to products like fluoren-1-ol and xanthene.
Oxidation to Benzoquinones and Related Products
This compound can be oxidized to form benzoquinone derivatives. One notable example is the one-electron oxidation of this compound by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, PubChem CID: 6775) in alcoholic solvents. This reaction yields a coupled adduct along with 2-alkoxy-6-benzyl-1,4-benzoquinones. The formation of these alkoxyquinones proceeds via 2-benzyl-1,4-benzoquinone, an intermediate that undergoes DDQ-catalyzed addition of the alcohol.
Furthermore, this compound can generate ortho-quinone methide intermediates in situ under oxidative conditions. These intermediates are highly reactive and can participate in subsequent reactions, such as conjugate addition and cyclization cascades. For example, a one-pot synthesis of 3,4-dihydrocoumarin derivatives (PubChem CID: 660) involves the C-H oxidation and acid-catalyzed ring closure of this compound with oxazolone (B7731731) in the presence of silver(I) oxide (Ag2O, PubChem CID: 88641) as an oxidant.
Catalytic Oxidation Processes
Various catalytic systems have been explored for the oxidation of this compound and related phenolic compounds.
| Oxidant/Catalyst System | Substrate | Products/Transformation | Key Findings | Reference |
| Fe(VI) | This compound, Phenol, Chlorophene, 4-Chlorophenol (B41353) | Degradation products (hydroxylation, C-C bond cleavage, single-electron coupling) | Enhanced reactivity of this compound compared to phenol; single-electron coupling is main mechanism. | |
| Ag2O / Brønsted Acid | This compound, Oxazolone | 3,4-Dihydrocoumarin derivatives | One-pot synthesis via C-H oxidation and cyclization cascade. | |
| Co(OAc)2 / Aerobic Oxidation | 4-Benzylphenols | 4-Hydroxybenzophenones (PubChem CID: 14347) | Direct transformation of benzylic methylene (B1212753) to ketone; proceeds via phenoxy radical and benzoquinone methide intermediates. | |
| Transition Metal Compounds / Co-catalysts | Phenolic compounds (including this compound) | p-Benzoquinone compounds (PubChem CID: 4650) | Selective catalytic oxidation with oxygen under mild conditions. |
Studies have shown that catalytic systems, such as those involving Fe(VI), can effectively degrade this compound, with the presence of the benzyl group enhancing its reactivity. Silver(I) oxide (Ag2O, PubChem CID: 88641) in combination with a Brønsted acid has been successfully employed for the C-H oxidation of this compound, leading to the formation of 3,4-dihydrocoumarins through a cascade reaction. While specific to 4-benzylphenols, cobalt acetate (B1210297) (Co(OAc)2, PubChem CID: 6277) catalyzed aerobic oxidation to 4-hydroxybenzophenones (PubChem CID: 14347) demonstrates a general approach for benzylic oxidation in substituted phenols, often involving phenoxy radical and benzoquinone methide intermediates. Furthermore, methods for the selective catalytic oxidation of phenolic compounds, including this compound, to p-benzoquinone compounds (PubChem CID: 4650) using oxygen or oxygen-containing gases in the presence of transition metal compounds and co-catalysts have been developed.
Reduction Chemistry of this compound
The reduction chemistry of this compound typically involves the hydrogenation of the aromatic rings or specific functional groups. Phenols, in general, can be reduced to various hydrogenated products. Catalytic hydrogenation, often employing hydrogen gas and a catalyst, is a common method for the reduction of aromatic systems. While direct detailed research on the complete reduction of this compound to its saturated counterparts is not extensively documented in the provided search results, the general principles of phenolic reduction apply. For instance, catalytic vanadium metal has been shown to be effective for the transfer hydrogenation of benzyl phenyl ethers to yield this compound and 4-benzylphenol (B16752), indicating that this compound can be a product of reduction pathways from more complex ethers. This suggests that the aromatic rings of this compound could also be susceptible to hydrogenation under appropriate catalytic conditions.
Phenolic Hydroxyl Group Derivatization and Reactions
The phenolic hydroxyl group in this compound is a key site for various derivatization reactions, often aimed at protecting the group, altering solubility, or introducing new functionalities. A common derivatization strategy for hydroxyl groups, including phenolic ones, involves the formation of O-silyl ethers. This can be achieved by reacting the hydroxyl group with silylating agents like N-methyl-N-silylamides.
Another example of derivatization involving the phenolic hydroxyl group is the reaction of this compound with 4-nitrophthalonitrile. This reaction, conducted at 60 °C in dry dimethylformamide (DMF), leads to the formation of 4-(2-benzylphenoxy)benzene-1,2-dicarbonitrile, where the phenolic oxygen forms an ether linkage. This demonstrates the versatility of the phenolic hydroxyl group in forming ethers, a common reaction for phenols. Esterification, another typical reaction for phenols, would also involve the hydroxyl group reacting with carboxylic acids or their derivatives to form esters.
Reactions Involving the Methylene Bridge of this compound
The methylene bridge (–CH2–) in this compound and related diarylmethane structures is a key site for chemical transformations. This bridge can undergo oxidation and participate in rearrangement and condensation reactions.
In the context of low-temperature oxidation, studies on diphenylmethane (B89790), a compound structurally similar to this compound due to its methylene bridge connecting two benzene rings, have shown the susceptibility of this bridge to oxidative processes. Oxidation of diphenylmethane can lead to the formation of various products, including this compound, phenol (PubChem CID: 996), benzaldehyde (B42025) (PubChem CID: 240), and diphenylketone (benzophenone, PubChem CID: 3102). fishersci.be This multi-step oxidation indicates that the methylene bridge is an active site where oxygen atoms can substitute hydrogen atoms, potentially leading to the cleavage of the C–C bonds connecting the benzene rings. fishersci.be
The reactivity of the methylene bridge is also evident in rearrangement reactions. For instance, the synthesis of benzyl phenols can occur through the polyphosphoric acid-catalyzed rearrangement of benzyl aryl ethers. wikipedia.org This process involves the migration of the benzyl group, which is linked via a methylene bridge, to a phenolic ring, highlighting the lability and potential for rearrangement within this structural motif. wikipedia.org
Furthermore, in the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones, this compound can be formed as a significant byproduct, particularly when certain substituents like a 3-nitro group or a 4-cyano group are present on the cyclohexenone. americanelements.com This suggests transformation pathways that lead to the formation of the this compound structure, potentially involving rearrangements or cyclization processes that stabilize the methylene bridge. americanelements.com
The methylene bridge is also central to the formation of cross-linked structures in materials like phenol-formaldehyde resins. In these systems, methylene bridges are formed and can undergo further condensation reactions with hydroxyl groups. nih.gov Specifically, under alkaline conditions, diphenylmethane bridges can form between methylol groups, leading to the elimination of formaldehyde (B43269) and water. nih.gov This demonstrates the propensity of the methylene carbon to participate in bond-forming reactions, which is crucial for the structural integrity of such polymers. nih.gov
Gas-Phase Reactions of this compound-Derived Radicals
Gas-phase reactions of radicals derived from this compound exhibit complex rearrangement and cyclization pathways, often involving hydrogen-transfer processes. The 2-benzylphenoxyl radical is a key intermediate in these transformations.
Studies involving the flash vacuum pyrolysis of ethers, such as those that generate the 2-benzylphenoxyl radical or the 2-phenoxybenzyl radical, lead to a distribution of products including fluoren-1-ol (PubChem CID: 96087), this compound (PubChem CID: 24216), and xanthene (PubChem CID: 7107). fishersci.at The formation of fluoren-1-ol is indicative of an intramolecular cyclization that involves hydrogen abstraction. fishersci.at The presence of xanthene suggests further rearrangements or cyclizations, possibly through sigmatropic shifts within spirodienyl intermediates. fishersci.at
Detailed research findings on the gas-phase oxidation of p-benzylphenol, while focusing on a positional isomer, provide insights into the general behavior of benzylphenol-derived radicals. The radical-driven chain oxidation of gaseous p-benzylphenol involves the formation of peroxide radicals (RO2•) and their subsequent tautomerization. multiscreensite.comontosight.ai Thermochemically favorable products, such as benzophenone-4-ol, can arise from the tautomerization or dissociation of the O–O bond of the formed peroxide radicals. multiscreensite.com Hydrogen atom abstraction by hydroperoxyl radicals (HO2•) from p-benzylphenol is also a thermochemically favorable pathway, particularly at different temperature ranges. multiscreensite.comontosight.ai
While specific to aminyl radicals, the gas-phase rearrangement and cyclization reactions of 2-benzylphenylaminyl radicals (where the phenolic oxygen is replaced by an NH group) offer analogous insights into the potential for intramolecular cyclization in this compound-derived radicals. These aminyl radicals can undergo equilibration via spirodienyl intermediates, leading to products like acridans, acridones, and carbazole, demonstrating the general principle of ring formation from such structures in the gas phase. thegoodscentscompany.com
The intricate interplay of hydrogen abstraction, sigmatropic shifts, and radical rearrangements underscores the diverse and complex transformation pathways available to this compound and its derived radicals in the gas phase.
Synthesis and Research Applications of 2 Benzylphenol Derivatives and Analogues
Design Principles for 2-Benzylphenol-Based Molecular Structures
The design of molecular structures based on this compound leverages its inherent functionalities and structural flexibility. The core this compound scaffold provides two primary sites for modification: the phenolic hydroxyl group and the aromatic rings themselves, including the benzyl (B1604629) moiety. fishersci.nl
Phenolic Hydroxyl Group : The hydroxyl group is highly amenable to functionalization through reactions such as etherification and esterification, allowing for the introduction of various substituents that can modulate solubility, reactivity, and interaction with biological systems. wikipedia.org
Aromatic Rings : The phenyl rings offer sites for electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, enabling the incorporation of electron-donating or electron-withdrawing groups. atamanchemicals.com The benzyl group itself can also be modified. fishersci.nl
Methylene (B1212753) Bridge : The methylene bridge connecting the two aromatic rings contributes to the conformational flexibility of the molecule. Understanding and controlling this flexibility, for instance, through the introduction of bulky substituents, can be crucial in the design of complex architectures like calixarenes, where specific spatial arrangements are desired. wikipedia.orgnih.gov
These design principles aim to tailor the physicochemical properties and reactivity of this compound derivatives for specific synthetic targets or research applications.
Synthesis of Halogenated this compound Derivatives
Halogenated this compound derivatives are synthesized to introduce specific chemical properties, often impacting their reactivity or biological activity. A notable example is 4-chloro-2-benzylphenol, also known as chlorophene, which is produced through the chlorination of this compound. fishersci.canih.gov
Further halogenated derivatives can be prepared by condensing a substituted phenol (B47542) with a benzyl chloride. For instance, a process for synthesizing 2-benzylphenols with halogen atoms (chlorine, bromine, or fluorine) on either the phenolic ring or the benzyl group has been described. A specific example involves the synthesis of 2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)phenol. This compound is prepared by reacting p-(1,1,3,3-tetramethylbutyl)-phenol with 2,4-dichlorobenzyl chloride in anhydrous chloroform, catalyzed by zinc chloride, under reflux conditions for 24 hours. atamanchemicals.com The presence of two chlorine atoms on the benzyl group has been shown to enhance the antibacterial activity of these compounds. atamanchemicals.com
Synthesis of Ethers and Esters of this compound
The phenolic hydroxyl group of this compound provides a reactive site for the formation of ethers and esters, which are crucial for modifying the compound's properties and expanding its utility in synthesis.
Esters : this compound serves as a starting material for the synthesis of 2-benzylacetate. This esterification reaction involves the functionalization of the phenolic hydroxyl group with an acetate (B1210297) moiety. fishersci.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgmacsenlab.comamericanelements.com
Ethers : Etherification of this compound involves the alkylation of its phenolic hydroxyl group. An example includes the preparation of (R)-1-(2-benzylphenoxy)propan-2-ol. This key intermediate is synthesized through the etherification of o-benzylphenol (this compound) with (S)-(+)-epichlorohydrin, followed by a selective ring-opening reaction. This method highlights the direct use of this compound in forming ether linkages. wikipedia.org
Synthesis of Chromone (B188151) and Anilines Derivatives from this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly chromone derivatives. However, direct synthesis of aniline (B41778) derivatives from this compound is not commonly reported in the provided literature.
Chromone Derivatives : this compound is utilized in the synthesis of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. fishersci.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgamericanelements.com More recently, this compound has been employed in the one-pot synthesis of 3,4-dihydrocoumarin derivatives. This cascade reaction involves the C–H oxidation of this compound followed by an acid-catalyzed ring closure. The reaction typically proceeds with this compound and oxazolones in the presence of silver oxide (Ag₂O) and a Brønsted acid catalyst, such as diphenyl phosphate (B84403) or p-toluenesulfonic acid. This approach yields multisubstituted 3,4-dihydrocoumarins in moderate to high yields (64–81%) with excellent diastereoselectivity (>20:1). fishersci.nlwikipedia.orguni.luamericanelements.comnih.gov
Table 1: Representative Synthesis of 3,4-Dihydrocoumarins from this compound
| Starting Materials | Reagents & Catalysts | Conditions | Products (Type) | Yield (%) | Diastereoselectivity |
| This compound, 4-benzyl-2-phenyloxazol-5(4H)-one | Ag₂O, Diphenyl phosphate (Brønsted acid catalyst) | Room temperature, 24–62 h, Chloroform | 3,4-Dihydrocoumarin derivatives | 64–81 | >20:1 |
| This compound, 5-(4H)oxazolones | Bianphthyl-modified squaramide organocatalyst | C–H oxidation, Michael addition, cyclization | Chiral 3,4-Dihydrocoumarin derivatives | Moderate to High | Excellent (up to 96% ee) |
Anilines Derivatives : While this compound can be a byproduct in certain reactions involving anilines, such as the thermal rearrangement of N-benzylaniline in phenol solvent, atamanchemicals.com the provided literature does not describe direct synthetic routes where this compound acts as a starting material for the formation of aniline derivatives. Some related compounds, like 4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline, are mentioned as being synthesized from "benzylphenol derivatives," but a specific pathway from this compound to anilines is not detailed.
This compound as a Building Block for Complex Architectures (e.g., Calixarenes)
This compound is recognized as a fundamental building block in the construction of complex molecular architectures, particularly calixarenes. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes, and their precise three-dimensional structures are crucial for their supramolecular applications. nih.govgoogle.com
Research Applications of this compound Derivatives in Chemical Synthesis
This compound derivatives find various applications in chemical synthesis due to their versatile reactivity and the ability to introduce diverse functionalities.
Intermediate in Organic Synthesis : this compound is a valuable intermediate in the synthesis of a range of organic compounds, including pharmaceuticals and fine chemicals. fishersci.nl Its use as a starting reagent for 2-benzylacetate is a direct example of its role in producing other organic molecules. fishersci.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgmacsenlab.comamericanelements.com
Synthesis of Heterocyclic Compounds : Beyond chromones and dihydrocoumarins, the reactivity of this compound allows for the construction of other complex heterocyclic systems. The C–H oxidation and cyclization cascade leading to 3,4-dihydrocoumarins exemplifies its utility in forming fused ring systems. fishersci.nlwikipedia.orguni.luamericanelements.comnih.gov
Catalysis and Rearrangements : The compound can be involved in or produced through synthetically useful rearrangements. For instance, Brønsted acid-promoted arylbenzyl ether rearrangements can yield o-benzylphenol, highlighting a pathway for its formation and its role in complex reaction mechanisms. nih.gov Furthermore, the alkylation of phenols with benzyl alcohol, which can lead to this compound, is an industrially significant reaction. nih.gov
Tailoring Properties : The ability to halogenate this compound, as seen in the production of chlorophene, demonstrates its use in synthesizing compounds with specific properties, such as antimicrobial activity. fishersci.caatamanchemicals.comnih.gov
These applications underscore the importance of this compound and its derivatives as key components in the development of new synthetic methodologies and the creation of structurally diverse chemical entities.
Industrial and Specialty Chemical Applications of 2 Benzylphenol
2-Benzylphenol as a Chemical Intermediate in Organic Synthesis
This compound serves as a crucial starting reagent and intermediate in the synthesis of various organic compounds, contributing to the production of fine chemicals and specialized derivatives. It is employed in the creation of more complex molecules through specific reaction pathways.
For instance, this compound has been utilized as a starting material in the synthesis of 2-benzylacetate. sigmaaldrich.comsigmaaldrich.com Furthermore, it plays a role in the synthesis of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. sigmaaldrich.comsigmaaldrich.com These syntheses highlight its utility in constructing heterocyclic systems and introducing benzyl (B1604629) groups into target molecules.
Beyond this compound itself, related compounds such as 2-benzyl-4-chloro-phenol also function as versatile intermediates in organic synthesis, particularly for the manufacturing of pharmaceuticals and other fine chemicals. solubilityofthings.com More broadly, phenols, including this compound, are recognized as valuable synthetic building blocks for a wide array of compounds, including pharmaceuticals, agrochemicals, and various additives. ccspublishing.org.cn The synthesis of 2-Benzylphenols can also be achieved through transformations of Baylis-Hillman adducts derived from 2-cyclohexen-1-one. acs.org
The following table summarizes some of the compounds synthesized using this compound or its derivatives as intermediates:
| Starting Material / Intermediate | Product / Application | Reference |
| This compound | 2-Benzylacetate | sigmaaldrich.comsigmaaldrich.com |
| This compound | 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones | sigmaaldrich.comsigmaaldrich.com |
| 2-benzyl-4-chloro-phenol | Pharmaceuticals and fine chemicals | solubilityofthings.com |
| Baylis-Hillman adducts | 2-Benzylphenols | acs.org |
Applications in Polymer and Resin Chemistry
While this compound itself is a monomeric compound, its derivatives and the broader class of phenols, to which it belongs, find applications in the field of polymer and resin chemistry. Phenols are generally recognized for their role in the production of various polymers and resins. ccspublishing.org.cn
A notable example is 2-chloro-6-methyl-benzylphenol, a related chemical compound, which is utilized in the production of polymers and resins. In these applications, it can function as a monomer, contributing to the polymer backbone, or as a cross-linking agent, enhancing the structural integrity and properties of the resulting polymeric materials. ontosight.ai This indicates the potential for this compound and its substituted forms to be incorporated into polymer systems, leveraging the reactivity of the phenolic hydroxyl group and the aromatic rings for polymerization or cross-linking reactions.
Role in Catalysis and Reaction Promoters
This compound plays a multifaceted role in catalytic processes, often appearing as a product, byproduct, or even as an active component in certain chemical transformations. Its presence and formation mechanisms are particularly relevant in reactions involving the cleavage and rearrangement of aromatic ethers.
In the catalytic cleavage of benzyl phenyl ether (BPE), a lignin (B12514952) model compound, this compound has been identified as a byproduct. mdpi.comresearchgate.netnih.gov For instance, during the decomposition of BPE over carbon-supported noble metal catalysts, such as activated carbon (AC), dimers like this compound were produced. mdpi.com This formation can occur through C-C coupling of the aromatic molecules generated from the C-O bond cleavage, even in the absence of a catalyst, indicating a free-radical reaction pathway. researchgate.net
Furthermore, the rearrangement activity of benzyl aryl ethers catalyzed by polyphosphoric acid (PPA) can lead to the formation of benzylated phenols. ccspublishing.org.cn This process is influenced by the structural tuning of electron-withdrawing and electron-donating groups on the phenolic or benzyl moieties, with the regioselectivity of the rearrangement adhering to the substitution directing rules of the aromatic ring. ccspublishing.org.cn
Beyond its role in organic transformations, this compound also acts as an efficient and selective extractant for certain metal ions, specifically rubidium and cesium. researchgate.net In solvent extraction processes, this compound forms supramolecular assemblies with these cations, ligating the cation through its phenolic oxygen atom and the benzyl ring. researchgate.net The phenolate (B1203915) oxygen atom, while not directly contacting the cation, acts as a hydrogen-bond acceptor to the this compound ligands, facilitating the formation of these assemblies. researchgate.net This application demonstrates its utility as a reaction promoter in separation chemistry.
The extraction efficiency of this compound for rubidium and cesium exhibits a third-power dependence on its mole concentration, suggesting a specific stoichiometry in the extracted species. researchgate.net
Use in Non-Polymeric Material Science
This compound finds application in non-polymeric material science, particularly in areas related to separation technologies and specialized material formulations.
A significant application is its use as an extractant in the solvent extraction of rare alkali metals. This compound has been shown to be an effective and selective extractant for rubidium and cesium from aqueous solutions. researchgate.net This process is crucial in the recovery and purification of these valuable metals from complex mixtures, such as the mother liquor obtained after lithium extraction from lepidolite. researchgate.net The ability of this compound to form specific supramolecular assemblies with rubidium and cesium cations underscores its role in advanced separation materials. researchgate.net
Additionally, this compound is mentioned in the context of thermography, specifically in patents related to duplicating or marking methods that utilize chemical color formers. google.com This suggests its potential inclusion in formulations for heat-sensitive recording materials, where it contributes to the color-forming reaction, highlighting its application in functional non-polymeric materials.
Environmental Occurrence, Fate, and Abiotic/biotic Degradation of 2 Benzylphenol
Environmental Presence and Distribution in Non-Biological Matrices
Information regarding the direct detection and widespread distribution of 2-Benzylphenol in various non-biological environmental matrices (e.g., water, soil, air, sediment) is not extensively documented in publicly available research. However, its properties suggest potential environmental mobility and presence. This compound is a solid with a boiling point of 312 °C and a melting point of 54 °C. sigmaaldrich.comfishersci.calabsolu.ca It is soluble in water, which indicates that it is likely to be mobile in aquatic environments. thermofisher.comfishersci.com
While direct environmental monitoring data for this compound itself is limited, its derivative, chlorophene (4-chloro-2-benzylphenol), is manufactured by the chlorination of this compound. industrialchemicals.gov.au Chlorophene has been detected in sediment cores extracted from lakes, suggesting it can persist in certain environmental compartments. industrialchemicals.gov.au The presence of such derivatives implies that this compound or its transformation products could be present in the environment as precursors or intermediates.
Abiotic Degradation Pathways of this compound
Abiotic degradation processes, such as photodegradation and chemical oxidation, play a crucial role in the environmental fate of organic compounds like this compound.
Photodegradation Mechanisms in Aquatic Systems
Photodegradation is a significant abiotic transformation pathway for organic compounds in aquatic environments, driven by the absorption of sunlight. researchgate.netjst.go.jpnih.govresearchgate.net The high energy of sunlight can induce various reactions, including bond scission, cyclization, and rearrangement, which are less common in hydrolysis or microbial degradation. researchgate.netjst.go.jpnih.govresearchgate.net
While direct detailed studies on the photodegradation of this compound are not widely available, related compounds and mechanisms provide insights. For instance, mandestrobin, an aryl benzyl (B1604629) ether, undergoes rearrangement upon aqueous photolysis to form a this compound derivative. researchgate.netjst.go.jp This suggests that this compound can be a photoproduct in the environment. The photo-Claisen rearrangement, involving the homolytic cleavage of a C-O bond in aryl benzyl ethers, can lead to the formation of corresponding phenols. researchgate.netjst.go.jp
For chlorophene, a chlorinated derivative of this compound, a photodegradation half-life of 5 days in water was determined in a 21-day photolysis test. industrialchemicals.gov.au This indicates that aqueous photolysis can be a significant dissipation pathway for such compounds in clear surface waters. industrialchemicals.gov.au Analysis of photodegradation products of hexachlorophene (B1673135) (HCP) showed mono- or bis-dechlorinated analogues as main products. industrialchemicals.gov.au
Chemical Oxidation in Environmental Contexts
Chemical oxidation processes contribute to the removal of this compound from environmental matrices. Advanced oxidation processes (AOPs) utilizing strong oxidants are particularly effective.
Studies have investigated the oxidative elimination of phenolic compounds, including this compound, using ferrate(VI) (Fe(VI)). koreascience.krresearchgate.net Ferrate(VI) is a powerful oxidant used in water and wastewater treatment. koreascience.kr Research at pH 8.0 showed that the presence of benzyl groups enhances the reactivity of ferrate(VI) with phenolic compounds. koreascience.kr The reactivity order observed was phenol (B47542) < this compound < 4-chlorophenol (B41353) < chlorophene. koreascience.krresearchgate.net
The primary steps involved in the removal of these phenolic compounds by ferrate(VI) include:
Single-electron coupling. koreascience.kr
Chlorine atom substitution with a hydroxyl group (for chlorinated phenols). koreascience.kr
C-C bond cleavage. koreascience.kr
Benzene (B151609) ring hydroxylation. koreascience.kr
Some studies suggest that the reaction with the benzene ring in this compound and other phenols may involve hydroxyl radicals (⋅OH) produced by Fe(VI) self-decomposition. researchgate.net This can lead to the formation of a stable phenoxy group in the aromatic ring, which is then further oxidized to organic acids. researchgate.net Additionally, the hydroxyl groups of phenolic compounds, being electron-rich moieties, tend to be attacked by Fe(VI), potentially leading to the formation of dimers, trimers, and other polymers. researchgate.net
Electrochemical C-H oxidation has also been explored for 2-alkyl phenols, including this compound, as an environmentally benign approach to synthesize derivatives, avoiding stoichiometric amounts of external redox reagents. researchgate.net
The following table summarizes the observed reactivity of various phenolic compounds with ferrate(VI):
| Compound | Second-Order Rate Constant (k) at 0.2 mM Fe(VI) (M⁻¹s⁻¹) |
| Chlorophene | 353 researchgate.netresearchgate.net |
| 4-Chlorophenol | 131 researchgate.netresearchgate.net |
| This compound | k₂-BP (specific value not provided, but > phenol) researchgate.netresearchgate.net |
| Phenol | kPh (specific value not provided, but < this compound) researchgate.netresearchgate.net |
Biotic Degradation and Biodegradation Pathways of this compound
Microorganisms play a critical role in the natural attenuation and removal of organic pollutants, including phenolic compounds, from the environment.
Microbial Degradation Mechanisms and Metabolites
While direct detailed studies on the microbial degradation of this compound are less common, research on structurally similar compounds and general phenolic degradation pathways provides relevant insights. Phenols and their derivatives are common environmental pollutants, and various microbial species possess enzyme systems capable of decomposing these aromatic compounds. researchgate.net
In the biodegradation of butyl benzyl phthalate (B1215562) (BBP), a compound structurally related to this compound, by a bacterial consortium, benzyl alcohol was identified as a metabolite. nih.gov Benzyl alcohol was further metabolized via benzaldehyde (B42025), benzoic acid, and catechol. nih.gov Catechol is a key intermediate in the degradation of many aromatic compounds and is often further degraded by dioxygenases through either ortho-cleavage or meta-cleavage pathways, leading to compounds that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.govnih.gov For instance, catechol can be degraded by ortho-cleavage dioxygenase to cis,cis-muconic acid and subsequently to muconolactone, leading to the beta-ketoadipate pathway. nih.gov Phenol itself is degraded by some strains via the meta-cleavage pathway through the formation of 2-hydroxymuconic semialdehyde. researchgate.net
The presence of "benzylphenol structure" fragments has also been observed in the mass spectrometry (MS) charts during the biodegradation of polystyrene by mealworms, suggesting potential degradation routes involving phenolic intermediates and ring-opening via quinone-like structures and peroxide radicals. mdpi.com
Role of Specific Microbial Consortia in this compound Transformation
Microbial consortia, which are communities of different microbial species, often exhibit enhanced capabilities for degrading complex or persistent pollutants compared to individual strains. This is due to the synergistic interactions and compartmentalized metabolic pathways among the members. frontiersin.org
While specific consortia for this compound are not extensively detailed, the principles from the degradation of other phenolic compounds are applicable. For example, a ten-member microbial consortium (AS) consisting of various genera, including Bacillus, Pseudomonas, Rhodococcus, and Streptomyces, was developed to degrade phenol efficiently (up to 99% of 500 mg/L phenol in 24 hours). nih.gov This consortium demonstrated the ability to oxidize chloroaromatic compounds via the meta pathway and methylaromatic compounds via the ortho-cleavage pathway. nih.gov
The effectiveness of such consortia in maintaining stability and degradation efficiency for various phenolic compounds suggests their potential role in the bioremediation of this compound. The complexity of microbial communities in biofilms, such as those in moving bed biofilm reactors (MBBRs), can lead to diverse metabolic pathways for the degradation of complex organic compounds like benzalkonium compounds, which also contain benzyl groups. au.dk
Environmental Transport and Persistence Studies of this compound
The environmental transport and persistence of this compound are influenced by its physicochemical properties and interactions within different environmental matrices such as water, soil, and air. Available information suggests that this compound exhibits characteristics that impact its distribution and degradation in the environment.
Mobility in Soil: Due to its water solubility, this compound is expected to be mobile in the environment. thermofisher.com It is considered highly mobile in soils, suggesting that it has the potential to spread within water systems and move through soil profiles. thermofisher.com
Bioaccumulative Potential: The bioaccumulative potential of this compound is considered unlikely. thermofisher.com This indicates that it is not expected to significantly accumulate in living organisms.
Abiotic Degradation Studies: Research into the abiotic degradation of this compound provides some quantitative insights into its reactivity under specific conditions. A study investigating the removal of this compound (2-BP) by Ferrate(VI) at pH 8.0 reported a second-order rate constant for its degradation. This process involves the oxidation of this compound by Ferrate(VI), indicating a pathway for abiotic transformation in water treatment or natural aquatic systems where such oxidants might be present. cabidigitallibrary.orgnih.gov
Detailed Research Findings: Ferrate(VI) Oxidation Kinetics The second-order rate constant for the degradation of this compound by Ferrate(VI) at a concentration of 0.2 mM at pH 8.0 was determined to be 102 M⁻¹ s⁻¹. This rate constant suggests that the presence of the benzyl group in the phenolic compound enhances its reactivity with Ferrate(VI) compared to simpler phenolic compounds like phenol itself. cabidigitallibrary.orgnih.gov
The following table summarizes the second-order rate constant for the degradation of this compound by Ferrate(VI):
| Parameter | Value (M⁻¹ s⁻¹) | Conditions | Reference |
| Second-order rate constant (k₂-BP) | 102 | Ferrate(VI) oxidation, 0.2 mM Fe(VI), pH 8.0 | cabidigitallibrary.orgnih.gov |
Advanced Analytical Methodologies for the Determination of 2 Benzylphenol in Non Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for isolating 2-Benzylphenol from complex mixtures before detection and quantification. They provide excellent separation power, which is critical for accurate analysis in diverse non-biological samples.
Gas Chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC-FID offers a robust and sensitive method for quantification. FID is known for its wide linear response range, high sensitivity, and low noise, making it suitable for both quantitative and qualitative analysis, although it is a destructive detection method. cuny.edu
Research has demonstrated the applicability of GC-FID for the determination of phenolic components, including this compound, in building materials such as drilling extracts, mortar, and wood. researchgate.net While this compound was not detected in the specific samples analyzed in one study, the method was developed to target it. The analytical parameters for such determinations typically involve the use of fused-silica capillary columns. For instance, a 25 m SE 54 CB FS-capillary column with a film thickness of 0.5 µm and an internal diameter of 0.32 mm has been employed. researchgate.net Nitrogen is commonly used as a carrier gas. researchgate.net
Typical GC-FID operational parameters for similar phenolic compounds or semi-volatile organics often include specific temperature programs to ensure adequate separation. An example temperature program might start at 70°C, hold for 10 minutes, then ramp to 235°C at 6°C/min, hold for 7 minutes, and finally ramp to 280°C at 20°C/min, holding for 10 minutes. researchgate.net The FID detector temperature is often set at 280°C. researchgate.net
The sensitivity of GC-FID for phenolic compounds can be quite high. For instance, in the analysis of building materials, the limit of detection (LOD) for individual components, including phenols, was reported to be 1-2 ng/µL, with recovery rates ranging from 82-92%. researchgate.net
Table 1: Representative GC-FID Parameters for Phenol (B47542) Analysis in Non-Biological Matrices
| Parameter | Value | Source |
| Column Type | SE 54 CB FS-capillary column (25 m x 0.32 mm ID, 0.5 µm film) | researchgate.net |
| Carrier Gas | Nitrogen (3 mL/min) | researchgate.net |
| Injector Temperature | 280°C (On-column, cooled) | researchgate.net |
| Injection Volume | 1 µL | researchgate.net * |
| Oven Temperature Program | 70°C (10 min) -> 6°C/min -> 235°C (7 min) -> 20°C/min -> 280°C (10 min) | researchgate.net |
| Detector (FID) Temperature | 280°C | researchgate.net |
| Make-up Gas | Nitrogen (30 mL/min), Hydrogen (25 mL/min), Synthetic Air (300 mL/min) | researchgate.net |
| Limit of Detection (LOD) | 1-2 ng/µL per component | researchgate.net |
| Recovery Rates | 82-92% | researchgate.net |
Note: While the specific study did not detect this compound, the method was developed for its determination.
High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive analytical technique widely employed for the qualitative and quantitative characterization of phenolic compounds in complex matrices. researchgate.net Its ability to handle non-volatile and thermally labile compounds, unlike GC, makes it a preferred choice for a broader range of samples.
For the analysis of phenolic compounds, reversed-phase HPLC is commonly used, often employing C18 columns. Detection is typically achieved with photodiode array (PDA) detectors, which provide spectral information in addition to chromatographic data, aiding in compound identification. nih.gov Mobile phases often consist of gradients of water and organic solvents such as methanol (B129727) or acetonitrile, sometimes with modifiers like formic acid or ammonium (B1175870) fluoride (B91410) to optimize separation and signal intensity. nih.govd-nb.info
For example, in the analysis of converted products (which included this compound as a potential product from diphenylmethane (B89790) biotransformation), an XTerra C18 HPLC column was used with a photodiode array detector. The column was developed with a flow rate of 1 mL/min, using a gradient from H2O-MeOH (1:1) to MeOH-2-propanol (6:4), monitoring maximum absorbance in the 230-350 nm range. nih.gov HPLC has also been used for analyzing chlorophene, another phenolic compound, demonstrating its utility for environmental contaminants. taltech.ee
Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes in its stationary phases, enabling faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex non-biological matrices.
UPLC, often coupled with mass spectrometry, has been successfully applied for multi-residue analysis of chemically diverse endocrine disrupting chemicals (EDCs) in various environmental matrices, including wastewater, river water, and digested sludge. d-nb.infonih.gov While this compound itself might not always be explicitly listed as a primary target in every EDC study, related phenolic compounds like 4-benzylphenol (B16752) are frequently analyzed using these methods, indicating the suitability of UPLC for such structures. d-nb.info
Sample preparation for UPLC analysis in environmental matrices often involves solid-phase extraction (SPE) for liquid samples (e.g., wastewater, river water) to reduce matrix effects and concentrate analytes. d-nb.infonih.gov For solid samples like digested sludge, microwave-assisted extraction (MAE) followed by SPE is commonly employed. d-nb.infonih.gov
Table 2: Representative UPLC-ESI-MS/MS Performance in Environmental Matrices (EDCs)
| Parameter | Liquid Samples (Wastewater, River Water) | Solid Samples (Digested Sludge) | Source |
| Sample Preparation | Solid-Phase Extraction (SPE) | Microwave-Assisted Extraction (MAE) + SPE | d-nb.infonih.gov |
| SPE Recoveries | 49-140% | 11-186% (MAE/SPE) | d-nb.infonih.gov |
| Method Quantification Limits (MQLs) | ≤ 1 ng/L (majority of EDCs) | 0.03-8.1 ng/g (majority < 2 ng/g) | d-nb.infonih.gov |
| Mass Error (Quantifier/Qualifier Ions) | < 5 ppm (river water, effluent wastewater) | < 10 ppm (influent wastewater, solid samples) | d-nb.info |
| Mobile Phase A | 1 mM NH4F in water | 1 mM NH4F in water | d-nb.infonih.gov |
| Mobile Phase B | Methanol | Methanol | d-nb.infonih.gov |
Note: Data presented for Endocrine Disrupting Chemicals (EDCs) which include structurally similar phenolic compounds, demonstrating the capabilities of UPLC for such analyses in non-biological matrices.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass Spectrometry (MS) provides highly specific and sensitive detection capabilities, essential for identifying and quantifying compounds in complex matrices. When coupled with chromatographic techniques, it forms powerful hyphenated methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation efficiency of GC with the identification capabilities of MS. It is commonly used worldwide for identifying and quantifying components in a mixture, particularly volatile and semi-volatile organic compounds. labioscientific.com The mass spectrometer provides information about the molecular weight and fragmentation patterns of separated compounds, enabling their identification. labioscientific.comnih.gov
For the determination of phenolic compounds in non-biological matrices, GC-MS is frequently employed. For example, it has been used for the determination of various alkylphenols in wines, utilizing solid-phase microextraction (SPME) for sample preparation. oiv.int This method allows for both GC-MS and GC-MS/MS analysis, providing flexibility depending on the required sensitivity and specificity. oiv.int
While GC-MS is highly effective, challenges can include complex sample preparation, potential interferences from matrix compounds, and limitations in distinguishing closely related isomers. labioscientific.comnih.gov However, sophisticated software tools assist in data processing, deconvolution, and the selection of optimal fragment ions for specific and selective quantification, even in complex samples where co-elution might occur. nih.gov
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are cutting-edge techniques offering superior sensitivity, selectivity, and accuracy for the analysis of complex non-biological matrices. These methods are particularly valuable for non-volatile, polar, or thermally labile compounds that are not amenable to GC.
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization tandem Mass Spectrometry (UHPLC-ESI-MS/MS) or quadrupole time-of-flight mass spectrometry (QTOF-MS) is a prime example of such a powerful hyphenated technique. It is widely used for multi-residue analysis of various contaminants, including phenolic endocrine disruptors, in environmental samples like wastewater, river water, and digested sludge. d-nb.infonih.gov
LC-MS/MS systems provide highly specific quantification by monitoring multiple reaction monitoring (MRM) transitions, which involve the fragmentation of a precursor ion into specific product ions. This greatly reduces matrix interferences and enhances selectivity. High-resolution MS (HRMS), such as that provided by QTOF instruments, offers accurate mass measurements (e.g., mass error below 5 ppm for river water and effluent wastewater, and below 10 ppm for influent wastewater and solid samples), enabling confident identification of compounds and even retrospective analysis for untargeted analytes. d-nb.info
Sample preparation for LC-MS/MS and HRMS in non-biological matrices typically involves extraction and clean-up steps to minimize matrix effects. Solid-phase extraction (SPE) is a common technique for liquid samples, with recoveries for EDCs ranging from 49% to 140%. d-nb.infonih.gov For solid matrices, microwave-assisted extraction (MAE) followed by SPE has shown recoveries between 11% and 186%. d-nb.infonih.gov Method quantification limits (MQLs) can be exceptionally low, not exceeding 1 ng/L for most EDCs in liquid samples and ranging from 0.03 to 8.1 ng/g in solid samples, with the majority below 2 ng/g. d-nb.infonih.gov
The use of LC-MS/MS and HRMS allows for comprehensive screening and quantification of this compound and similar compounds in complex environmental and industrial samples, providing robust data for regulatory compliance and scientific research.
Spectroscopic Methods for Characterization and Detection (e.g., IR, NMR)
Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the characterization and detection of this compound. These methods provide detailed insights into its molecular structure, functional groups, and conformational properties.
Infrared (IR) Spectroscopy: IR spectroscopy is widely employed to identify the functional groups present in this compound and to study its conformational isomerism. Studies have analyzed the vibrational spectra of this compound, revealing that its solid-state conformation corresponds to one of four potential energy minima predicted by quantum chemical calculations for the isolated molecule. In molten states and diluted CCl4 solutions, this conformer coexists with other spectroscopically detected conformations. cdc.govmdpi.com
The presence of multiple conformers leads to the observation of corresponding symmetric (νsCH2) and asymmetric (νasCH2) stretching bands of the methylene (B1212753) group in the IR spectra, providing experimental evidence of the conformational sensitivity of the νCH2 frequencies. cdc.gov The wavenumbers of νCH2 vibrations in molecules containing diphenylmethane fragments, like this compound, are influenced by the dihedral angles between the aromatic rings and the connecting methylene bridges. cdc.gov
IR spectra of this compound have been measured in the region of 400–4000 cm⁻¹ across various temperatures (11–335 K) in stable and metastable solid crystalline phases and in liquid states. epa.govnih.gov The effect of hydrogen bonding on the structure and vibrational spectra has also been investigated, with theoretical models (e.g., B3LYP/6-31G(d) density functional theory) used to build structural-dynamic models of the molecule and its hydrogen-bonded complexes (e.g., chain associates and cyclic tetramers). epa.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the complete molecular structure of this compound. These techniques provide information on the number and type of hydrogen and carbon atoms, as well as their chemical environment and connectivity. PubChem, for instance, lists the availability of ¹H NMR and ¹³C NMR spectra for this compound. osha.govnih.gov While specific spectral data for this compound are often reported in synthesis and characterization studies of related compounds or complexes, the characteristic chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra are crucial for confirming its identity and purity. researchgate.netresearchgate.netmdpi.com
Sample Preparation Techniques for Environmental and Industrial Samples
The determination of this compound in non-biological matrices, such as environmental (water, soil, sediment) and industrial samples (effluents, building materials), necessitates effective sample preparation techniques to isolate and preconcentrate the analyte while minimizing matrix interferences. Phenolic compounds, including this compound, are common environmental contaminants due to their use in various industrial processes and agricultural applications. mdpi.comresearchgate.netmdpi.com
Commonly employed sample preparation techniques for phenolic compounds are detailed below:
Liquid-Liquid Extraction (LLE): This is a traditional method for extracting phenolic compounds from liquid samples like water. While effective, LLE often requires large volumes of organic solvents, can be time-consuming, and may involve extensive cleanup procedures. mdpi.comnih.govresearchgate.netmdpi.com For instance, EPA Method 604 for phenols in municipal and industrial discharges utilizes LLE. epa.gov
Solid-Phase Extraction (SPE): SPE has gained prominence as a more efficient and environmentally friendly alternative to LLE for liquid samples. mdpi.comresearchgate.netmdpi.comd-nb.info It involves passing the sample through a sorbent material (e.g., C18 cartridges, XAD resin) that selectively retains the analytes. mdpi.comnih.govosha.govmdpi.comd-nb.inforesearchgate.net After extraction, the analytes are eluted with a smaller volume of an appropriate solvent (e.g., methanol). d-nb.info SPE offers advantages such as reduced solvent consumption, higher enrichment factors, and cleaner extracts. mdpi.comresearchgate.net
Solid-Phase Microextraction (SPME): SPME is another advanced technique for extracting phenolic compounds from liquid samples, often coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC). It involves a coated fiber that extracts analytes from the sample headspace or directly from the liquid. mdpi.comresearchgate.net
Soxhlet Extraction: For solid matrices like soils and sediments, Soxhlet extraction is a conventional method for isolating phenols. mdpi.comresearchgate.net
Microwave Assisted Extraction (MAE): MAE has been demonstrated as an efficient technique for extracting phenolic compounds from solid samples. mdpi.comresearchgate.net
Solid-Liquid Extraction followed by Liquid-Liquid Extraction: For complex solid matrices such as drilling extracts, mortar, and wood, a combination of solid-liquid extraction (e.g., slurrying with saturated sodium chloride solution and adjusting pH) followed by multiple liquid-liquid extractions (e.g., with diethyl ether) can be employed. researchgate.net This approach is often followed by concentration of the organic extract. researchgate.net
Derivatization: To improve the volatility and detectability of phenols, especially for gas chromatographic analysis, derivatization techniques (e.g., acetylation or reaction with p-nitrobenzenediazonium tetrafluoroborate) can be applied either before or after extraction. epa.govnih.govosha.govresearchgate.net
The choice of sample preparation technique depends on the matrix complexity, the required detection limits, and the subsequent analytical method.
Method Validation Parameters: Selectivity, Linearity, Limits of Detection/Quantification, Accuracy, Precision
Analytical method validation is a systematic process to confirm that a method is suitable for its intended purpose, ensuring the generation of consistent, reliable, and accurate data. researchgate.netgoogle.comglpbio.com Key parameters evaluated during the validation of methods for this compound determination include selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. mdpi.comresearchgate.netgoogle.comglpbio.comscite.ai
Selectivity/Specificity: Selectivity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components. researchgate.netgoogle.com It is typically established by analyzing blank (non-spiked) and spiked matrix control samples to ensure that no interfering signals overlap with the analyte's signal. mdpi.com
Linearity: Linearity demonstrates the proportional relationship between the analytical response (e.g., peak area in chromatography) and the concentration of the analyte over a defined range. researchgate.netgoogle.comglpbio.com It is typically assessed by analyzing a series of standards at different concentrations. The results are often expressed as a correlation coefficient (R²) from a regression line, with values generally expected to be greater than 0.99. mdpi.comglpbio.com For impurity tests, the lower linearity limit is the LOQ. scite.ai
Limits of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the analytical method. researchgate.netgoogle.com It is commonly calculated based on the signal-to-noise ratio (e.g., 3.3 times the standard deviation of the blank signal divided by the slope of the calibration curve). glpbio.comscite.ai LODs are particularly important for impurity methods. scite.ai
Limits of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. researchgate.netgoogle.com It is typically determined as the concentration at which the signal-to-noise ratio is 10:1, or where the relative standard deviation (RSD) is within a predefined acceptable limit (e.g., <20%) and accuracy is within a specified range (e.g., 70-130%). mdpi.comglpbio.comscite.ai
Accuracy: Accuracy measures the closeness of agreement between the measured value and the true or accepted reference value. researchgate.netgoogle.com It is commonly evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the percentage recovery is calculated. Acceptable recovery ranges often fall between 80% and 115%. mdpi.comglpbio.com
Precision: Precision describes the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample under specified conditions. researchgate.netgoogle.comglpbio.com It is typically expressed as the relative standard deviation (%RSD). Precision can be assessed at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. glpbio.com
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. google.com
Reproducibility: Precision between different laboratories, often used for method standardization. google.comglpbio.com Acceptable %RSD values for precision are typically below 20%, and often much lower (e.g., <11.03% or 0.50-5.95%) for well-developed methods. mdpi.comglpbio.com
These validation parameters ensure that the analytical method for this compound is robust, reliable, and fit for its intended application in diverse non-biological matrices.
Mechanistic Investigations and Structure Reactivity Relationships of 2 Benzylphenol
Studies on Reaction Mechanisms Involving 2-Benzylphenol (e.g., Oxidation, Rearrangement)
The chemical transformations of this compound often involve complex mechanistic pathways, including oxidation and various rearrangement reactions.
Oxidation Mechanisms
Oxidation of this compound can proceed through several routes, often involving radical intermediates. For instance, the degradation of this compound by Ferrate(VI) (Fe(VI)) at pH 8.0 has been studied, revealing a primary mechanism of single-electron coupling. Alongside this, hydroxylation of the benzene (B151609) ring, cleavage of the C-C bridge bond, and substitution of chlorine atoms by hydroxyl groups were also proposed. Hydroxyl radicals (.OH) are identified as playing a role in these degradation processes. fishersci.nl, nih.gov
Another significant oxidative pathway involves the one-electron oxidation of this compound by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (PubChem CID: 6775) in alcoholic solvents. This reaction yields coupled adducts and 2-alkoxy-6-benzyl-1,4-benzoquinones. The formation of these alkoxyquinones proceeds via a 2-benzyl-1,4-benzoquinone intermediate, which subsequently undergoes DDQ-catalyzed addition of the alcohol at the C-6 position. ontosight.ai, iarc.fr
In gas-phase reactions, the generation of the 2-benzylphenoxyl radical through flash vacuum pyrolysis can lead to the formation of fluoren-1-ol (PubChem CID: 96087), this compound, and xanthene (PubChem CID: 7107). These transformations are attributed to hydrogen-abstraction mechanisms and sigmatropic shifts within spirodienyl intermediates. fishersci.be Furthermore, this compound can be oxidized in situ to an ortho-quinone methide intermediate in the presence of an oxidant such as silver oxide (Ag2O), which then participates in cascade reactions, for example, in the synthesis of 3,4-dihydrocoumarins. nih.gov, innexscientific.com
Rearrangement Mechanisms
Rearrangement reactions involving this compound or its precursors are also well-documented. The acidic rearrangement of benzyl (B1604629) phenyl ethers (PubChem CID: 70352) is a notable example, yielding both this compound and 4-benzylphenol (B16752). The proposed mechanism involves the protonation of the ether to generate free debenzylated flavones and a benzyl cation, which then acts as an electrophile to attack the aromatic ring. wikipedia.org, wikiwand.com, cdutcm.edu.cn, nih.gov
The rearrangement of N-benzylaniline (PubChem CID: 66028) when heated in phenol (B47542) (PubChem CID: 996) as a solvent also produces 2- and 4-benzylphenols, strongly suggesting a free radical mechanism for this transformation. uni.lu Polyphosphoric acid (PPA)-catalyzed benzyl rearrangement of benzyl aryl ethers is another method for synthesizing benzylated phenols, including this compound, with the regioselectivity governed by the substitution directing rule on the aromatic ring. americanelements.com Additionally, the thermolysis of 2-phenyl-4H-1,3,2-benzodioxaborins can generate ortho-quinone methides as reactive intermediates, which subsequently react with various aromatic compounds under acidic conditions to form 2-arylmethyl phenols. bmrb.io
Elucidation of Reaction Intermediates and Transition States
Understanding the transient species formed during reactions is crucial for elucidating reaction mechanisms.
Intermediates in Oxidation and Rearrangement
In the Ferrate(VI) oxidation of this compound, hydroxyl radicals (.OH) have been detected, indicating their role as key intermediates in the degradation process. fishersci.nl, nih.gov For DDQ-mediated oxidations, 2-benzyl-1,4-benzoquinone has been identified as an important intermediate. ontosight.ai The formation of 3,4-dihydrocoumarins from this compound proceeds via an in situ-generated ortho-quinone methide intermediate. nih.gov, innexscientific.com In gas-phase reactions of 2-benzylphenoxyl radicals, spirodienyl intermediates are formed, and their subsequent sigmatropic shifts dictate the product distribution. fishersci.be
In rearrangement reactions, particularly the acidic rearrangement of benzyl phenyl ethers, a benzyl cation intermediate is central to the mechanism. wikipedia.org, nih.gov Similarly, the PPA-catalyzed rearrangement of benzyl aryl ethers involves the formation of a stable benzyl carbocation. nih.gov When considering general electrophilic aromatic substitution mechanisms, which are relevant to some rearrangement pathways, a positively charged benzenonium ion (also known as an arenium ion) is a key intermediate. sigmaaldrich.com
Transition State Calculations
Computational studies, such as those involving total charge distribution, transition state calculations, and potential energy profiles, have been employed to further explore the mechanisms of reactions involving this compound, particularly in understanding .OH initiated reactions and single-electron coupling reactions during Fe(VI) oxidation. fishersci.nl, nih.gov
Influence of Substituents on the Reactivity of this compound Scaffolds
Substituents on the this compound scaffold can significantly alter its reactivity and regioselectivity in various reactions.
In the Ferrate(VI) oxidation of phenolic compounds, the presence of groups like chlorine (as in chlorophene, PubChem CID: 8425, or 4-chlorophenol (B41353), PubChem CID: 4684) and benzyl groups on the benzene ring can enhance the reactivity with Fe(VI). fishersci.nl, nih.gov
For the PPA-catalyzed rearrangement of benzyl aryl ethers to benzylated phenols, the nature of substituents plays a critical role:
Electron-withdrawing groups (EWGs) on either the phenolic moiety or the benzyl moiety generally decelerate the rearrangement. americanelements.com
Electron-donating groups (EDGs) on the phenolic moiety tend to positively influence the rearrangement rate. americanelements.com
EDGs on the benzyl moiety can positively influence both the rearrangement and deprotection processes. americanelements.com
Notably, EWGs on the benzyl moiety appear to have a stronger impact on reactivity for both rearrangement and deprotection compared to EWGs on the phenolic moiety. americanelements.com
The regioselectivity of these rearrangements consistently follows the established substitution directing rules for aromatic rings. americanelements.com
These observations align with general principles of electrophilic aromatic substitution, where electron-donating substituents activate the aromatic ring towards electrophilic attack, while electron-withdrawing substituents deactivate it. This influence is a result of both inductive and conjugative effects exerted by the substituents. cenmed.com, fishersci.ca
Solvation Effects on this compound Reactivity
The solvent environment can have a profound impact on the reaction pathways, rates, and product distributions of this compound.
In the rearrangement of benzyl phenyl ether catalyzed by aluminum bromide (AlBr3), the solvent significantly influences the ortho:para product ratio. For instance, the ortho:para ratio was approximately 11 in 1,2,4-trichlorobenzene, but decreased to about 4.7 in nitrobenzene. This difference suggests a mechanism involving a tight ion-pair, with some leakage occurring in more polar solvents like nitrobenzene. wikiwand.com
The oxidation of this compound by DDQ is typically carried out in alcoholic solvents, highlighting the role of the solvent in facilitating this specific reaction pathway. ontosight.ai Furthermore, studies on the catalytic cleavage of C-O bonds in lignin (B12514952) model compounds, including the conversion of benzyl phenyl ethers to this compound using vanadium metal, have shown that the choice of solvent is crucial, with water proving to be an effective medium in some cases. fishersci.nl
Beyond reaction kinetics, solvation effects also influence the physical state and molecular interactions of this compound. For example, in solvent extraction studies, this compound was observed to exist as hydrogen-bonded dimers in dimethylbenzene at certain concentrations, while forming primarily polymeric species in its pure form. This aggregation behavior directly impacts its efficacy as an extractant for metal ions like rubidium and cesium. nih.gov Conformational stability of this compound molecules can also be influenced by the solvent, as demonstrated by spectroscopic studies in solvents like CCl4. uni.lu, uni.lu Analytical techniques, such as gas chromatography, have also revealed solvent-dependent response factors for this compound, indicating the influence of the solvent matrix on analytical measurements. uv.mx
Computational Chemistry and Theoretical Studies on 2 Benzylphenol
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations have been extensively applied to elucidate the electronic structure and conformational landscape of 2-Benzylphenol. Studies using scaled quantum mechanics and non-empirical quantum chemical methods have identified four potential energy minima for the isolated this compound molecule psu.eduresearchgate.netioffe.ru. The solid-state crystalline phase of this compound has been shown to adopt a conformation corresponding to one of these predicted energy minima psu.eduresearchgate.netioffe.ru. Interestingly, in the molten state and in diluted CCl4 solutions, this primary conformer coexists with two other spectroscopically distinguishable conformations psu.eduresearchgate.netioffe.ru.
The presence of multiple conformers is experimentally evidenced by the observation of corresponding symmetric (νsCH2) and asymmetric (νasCH2) stretching bands in the infrared (IR) spectra, highlighting the conformational sensitivity of the νCH2 frequencies psu.eduresearchgate.netioffe.ru. The wavenumbers of these νCH2 vibrations are primarily determined by the dihedral angles between the planes of the aromatic rings and the plane of the connecting methylene (B1212753) bridge psu.edu. While B3LYP/6-31++G** calculations showed a quantitatively poor agreement with experimental IR data for νCH2 vibrations, they accurately predicted the relative order of magnitudes for these frequencies among different conformers psu.edu. Furthermore, short intramolecular contacts involving methylene protons have been identified as factors influencing the νCH2 wavenumbers psu.edu.
Table 1: Selected Torsion Angles and Conformational Energies of this compound Conformers (B3LYP/6-31G)*
| Conformer | C1A–C2A–C7–C2B (°) | C1B–C2B–C7–C2A (°) | Relative Energy (au) |
| I | 180.0 | 89.9 | 0.0 |
| II | 59.9 | -132.1 | - |
| III | 94.5 | -73.6 | - |
| IV | 180.0 | 89.8 | - |
Note: Energies are relative to the most stable conformer (Conformer II at B3LYP/6-31G level, -577.8335 au). Data adapted from psu.edu.*
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has been widely applied to calculate various molecular properties of this compound and related phenolic compounds. For this compound, the B3LYP/6-31G(d) method has been utilized to construct structural-dynamic models of its most stable conformer in the crystalline phase, as well as its hydrogen-bonded complexes, including chain associates and cyclic tetramers ioffe.ruresearchgate.net. Through these calculations, key parameters such as minimum energy, optimal geometry, force constants, and dipole moments have been determined ioffe.ru. Additionally, DFT calculations have enabled the prediction of frequencies and waveforms of normal vibrations and their corresponding intensities in IR spectra, aiding in the interpretation of experimental spectroscopic data ioffe.ru.
Beyond structural and vibrational analysis, DFT methods (e.g., M06-2X, B3LYP, wB97XD, M08HX, MN15 at the 6-311++G(d,p) level) have been employed to study the thermochemistry of radical-driven chain oxidation for related compounds like p-benzylphenol, providing insights into reaction energetics and product formation researchgate.net. For other phenolic compounds, DFT (B3LYP/G*) has been used to obtain optimized molecular structures, visualize 3-D orbital distributions, calculate global chemical descriptors, generate molecular electrostatic potential (MEP) plots, and determine HOMO-LUMO orbital energies nih.gov. These applications demonstrate DFT's utility in characterizing the electronic properties and potential reactive sites of this compound, such as mapping electron density to identify areas prone to reaction .
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of this compound and its interactions within various environments. While specific MD studies solely on this compound are less detailed in the provided context, the principles and applications observed for related phenolic compounds and systems are directly transferable. MD simulations are utilized to visualize the physical movement of molecules and complexes, such as protein-ligand interactions in an aqueous environment, and to assess their stability and flexibility through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) nih.gov.
Intermolecular interactions, particularly hydrogen bonding, significantly influence the structure and behavior of liquid phases researchgate.net. For this compound, the effect of hydrogen bonding on its structure and IR spectrum has been investigated, revealing the formation of hydrogen-bonded complexes like chain associates and cyclic tetramers ioffe.ruresearchgate.netsfmconference.org. Computational studies on related β-benzylphenol glycosides indicate that conformational preferences are reduced in solution, with this effect increasing as solvent polarity rises, suggesting the importance of solvent effects on this compound's conformation reading.ac.uk. Furthermore, studies on phenol-benzene complexes, which share structural motifs with this compound, have explored T-shaped and parallel-displaced configurations, calculating counterpoise-corrected interaction energies and highlighting the dominance of electrostatic and dipole-quadrupole interactions over quadrupole-quadrupole interactions stanford.edu.
Prediction of Reactivity and Reaction Pathways through Computational Modeling
Computational modeling plays a vital role in predicting the reactivity and elucidating reaction pathways involving this compound. DFT calculations and MD simulations can be employed to predict reactivity in various reactions, for instance, by mapping electron density and identifying reactive sites for nucleophilic substitution reactions .
In the context of radical reactions, benzyl (B1604629) radicals are known to undergo termination reactions to form this compound or 4-benzylphenol (B16752) rsc.org. This suggests that computational studies could explore the detailed mechanisms and energetic profiles of such formation pathways. Furthermore, computational modeling, coupled with experimental results, has been instrumental in elucidating the reaction pathways of benzyl phenyl ethers (model compounds for lignin's α-O-4 linkages) under subcritical hydrothermal conditions, revealing hydrolysis and elimination pathways that yield phenolic and alkenylbenz products researchgate.net.
For related compounds like p-benzylphenol, DFT calculations have been used to investigate the thermochemistry of radical-driven chain oxidation, predicting the formation of thermochemically favorable products such as benzophenone,4-ol, and various radical and hydroperoxide intermediates researchgate.net. This demonstrates the capacity of computational methods to predict reaction products and their thermodynamic favorability, providing a basis for understanding the chemical transformations of this compound. In heterogeneous catalysis, DFT calculations are used to model the distribution of active sites on nanoparticle catalysts, which influences their reactivity in reactions like the hydrogenolysis of benzyl phenyl ether, a process that can yield products including this compound acs.org.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical relationship between the chemical structure of a compound and its specific properties ivl.se. These models are valuable for predicting chemical attributes without the need for extensive experimental testing. QSPR models utilize various types of chemical descriptors, which capture the features of a chemical structure ivl.se.
Molecular hologram descriptors, derived directly from the chemical structure, are one such type used in QSPR modeling ivl.se. The Hologram Quantitative Structure-Activity Relationship (HQSAR) method, for example, employs 2D descriptors, simplifying the modeling process by negating the need to consider molecular conformation ivl.se. QSPR models have been successfully developed for predicting a range of properties, including environmental endpoints like acute aquatic toxicity ivl.se.
For drug discovery and related fields, QSAR (a subset of QSPR focusing on biological activity) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) descriptors are often implemented in computational software environments like Molecular Operating Environment (MOE) researchgate.net. This indicates that QSPR methodologies can be applied to this compound to predict various chemical and potentially relevant biological attributes. Steric parameters, such as STERIMOL, have also proven useful in QSAR studies to describe the steric properties of compounds and their impact on activity researchgate.net. The overarching goal of QSPR/QSAR is to predict properties based solely on the structural formula of a new substance ivl.se.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Benzylphenol critical for experimental design?
- Methodological Answer: Essential properties include density (0.876–0.959 g/cm³), freezing point (-20 to -15°C), heat of combustion (36.96–40.1 MJ/kg), and viscosity (5.1–1752 mPa·s at 20°C) . These parameters influence solvent selection, reaction conditions, and material compatibility. For instance, low freezing points necessitate temperature-controlled storage, while high viscosity impacts mixing efficiency in synthetic protocols.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer: Follow GHS-compliant protocols: wear nitrile gloves, lab coats, and eye protection; avoid environmental release. For spills, collect using inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store in a dry, locked cabinet away from oxidizers . First-aid measures include 15-minute eye rinsing with water and immediate soap washing for skin contact .
Q. What are common synthetic routes for this compound, and how are they validated?
- Methodological Answer: Routes include Friedel-Crafts alkylation of phenol with benzyl chloride or catalytic hydrogenation of benzophenone derivatives. Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure using NMR (¹H/¹³C) and FT-IR (O-H stretch ~3200 cm⁻¹) . Cross-reference with patent literature for scalability insights (e.g., yield optimization via solvent polarity adjustments) .
Advanced Research Questions
Q. How can contradictions in experimental data on this compound’s thermal stability be resolved?
- Methodological Answer: Discrepancies may arise from impurities (e.g., residual benzyl chloride) or measurement conditions (e.g., heating rate in TGA). Replicate studies using standardized protocols (e.g., NIST-recommended DSC methods ), and characterize intermediates via GC-MS. Apply principal contradiction analysis: identify dominant factors (e.g., oxygen exposure) influencing decomposition pathways .
Q. What advanced analytical techniques are suitable for quantifying this compound in environmental matrices?
- Methodological Answer: Use SPE (solid-phase extraction) with C18 cartridges for sample prep, followed by UPLC-ESI-MS/MS (MRM mode, m/z 184→105 for quantification). Validate limits of detection (LOD < 0.1 µg/L) via calibration curves (R² ≥ 0.99) and spike-recovery tests in sludge/sediment . Cross-check with EPA HPV guidelines for data reliability .
Q. How does structural modification of this compound affect its bioactivity and environmental persistence?
- Methodological Answer: Introduce substituents (e.g., methoxy groups at C4) to study SAR (structure-activity relationships). Assess biodegradation via OECD 301F tests and ecotoxicity using Daphnia magna acute assays (EC₅₀). Compare with analogues like 4-phenylphenol (log Kow 3.12 vs. 2.98 for this compound) to model bioaccumulation .
Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of this compound?
- Methodological Answer: Optimize mobile phase (e.g., acetonitrile:water gradient with 0.1% formic acid) to resolve peaks. Employ tandem mass spectrometry (MS/MS) for selective ion fragmentation or use chiral columns for enantiomeric separation (e.g., if studying metabolic byproducts) . Validate specificity via forced degradation studies (acid/base/oxidative stress) .
Methodological and Theoretical Considerations
Q. How should researchers design experiments to address conflicting literature on this compound’s catalytic applications?
- Methodological Answer: Conduct a systematic review using SciFinder/Reaxys to map catalytic contexts (e.g., hydrogenation vs. oxidation). Perform controlled experiments varying catalyst loading (e.g., Pd/C vs. Raney Ni) and monitor kinetics via in-situ IR. Apply mixed-methods analysis: combine quantitative yield data with qualitative mechanistic insights (DFT calculations) .
Q. What ethical and procedural standards apply to human exposure studies involving this compound metabolites?
- Methodological Answer: Follow IRB protocols: disclose risks (e.g., endocrine disruption potential) in informed consent forms. Use LC-MS/MS to quantify urinary metabolites (e.g., glucuronide conjugates) at sub-ppb levels. Include control groups and blind data analysis to reduce bias .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
